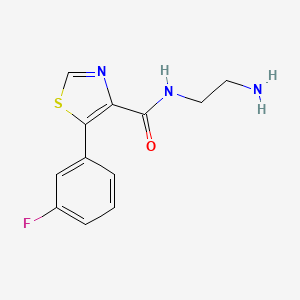

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide

Description

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide (CAS 127500-84-9), also known as RO 41-1049, is a thiazole-based carboxamide derivative with a molecular weight of 265.31 g/mol (free base). Structurally, it features a thiazole core substituted at the 4-position with a carboxamide group linked to a 2-aminoethyl chain and at the 5-position with a 3-fluorophenyl ring . This compound is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme critical in neurotransmitter metabolism. Its selectivity for MAO-A over MAO-B has been demonstrated in studies where it significantly increased extracellular noradrenaline levels when combined with MAO-B inhibitors like lazabemide .

Properties

IUPAC Name |

N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14/h1-3,6-7H,4-5,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKBPXUWGMKLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155590 | |

| Record name | Ro 41-1049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127500-84-9 | |

| Record name | Ro 41-1049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127500849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 41-1049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-41-1049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y4916ZJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a reductive amination reaction involving an aldehyde or ketone precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide has been identified as a monoamine oxidase inhibitor . This property suggests its potential use in treating neurological disorders by modulating neurotransmitter levels, particularly serotonin and norepinephrine. Studies indicate that this compound can effectively bind to monoamine oxidase enzymes, leading to increased neurotransmitter availability in synaptic clefts .

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound may exhibit anti-inflammatory and analgesic properties. These effects make it a candidate for further pharmacological development aimed at pain management and inflammation reduction .

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Its structural similarity to other thiazole-based compounds has led to investigations into its efficacy against human glioblastoma, melanoma, and other malignancies. For instance, derivatives of thiazole have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications in oncology .

Case Study 1: Monoamine Oxidase Inhibition

A study examined the binding affinity of this compound to monoamine oxidase A, revealing its potential as a reversible and selective inhibitor. This property is critical for developing treatments for depression and anxiety disorders .

Case Study 2: Anticancer Properties

In vitro studies have assessed the anticancer activity of thiazole derivatives similar to this compound against various cancer cell lines. Results indicated that these compounds exhibited medium to low micromolar activity against sensitive and resistant cell lines, suggesting their utility in overcoming drug resistance in cancer therapy .

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Thiazole Carboxamides with Fluorinated Aromatic Groups

- Compound 13 (N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide): Differs by replacing the aminoethyl group with a nitrothiophene moiety and introducing a 3-fluoro-4-methylphenyl substituent. This structural variation shifts activity toward antibacterial applications, highlighting the impact of nitro groups on biological targeting .

- Compound 11 (N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) : Features a difluorophenyl group and nitrothiophene, further emphasizing the role of fluorination in enhancing membrane permeability and target engagement .

Thiophene Carboxamides

Isoxazole Carboxamides

- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide: Replaces the thiazole core with isoxazole, demonstrating how heterocycle choice modulates pharmacokinetic properties and receptor binding .

Pharmacological Activity and Selectivity

- MAO Selectivity: RO 41-1049’s aminoethyl group and fluorophenyl moiety are critical for MAO-A binding, as seen in its 100-fold selectivity over MAO-B . In contrast, pyridinecarboxamides like lazabemide (MAO-B inhibitor) lack the thiazole ring, reducing cross-reactivity .

- Antibacterial vs. Neurological Activity: Nitrothiophene derivatives (e.g., Compound 13) exhibit antibacterial properties due to nitro group electrophilicity, whereas RO 41-1049’s uncharged aminoethyl chain favors CNS penetration .

Key Research Findings

Fluorine Positioning : 3-Fluorophenyl in RO 41-1049 enhances MAO-A binding via hydrophobic interactions, whereas 4-fluorophenyl in Compound 9 reduces CNS activity but improves antibacterial efficacy .

Aminoethyl Chain: Critical for MAO-A inhibition; replacing it with bulkier groups (e.g., dimethylamino in Compound 10) diminishes potency .

Heterocycle Impact : Thiazole cores favor MAO-A inhibition, while isoxazole or thiophene derivatives shift activity to other targets .

Biological Activity

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide is a synthetic compound that belongs to the thiazole family, recognized for its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C12H12FN3OS

- Molecular Weight : Approximately 265.07 g/mol

- Structure : Contains a thiazole ring linked to an aminoethyl group and a 3-fluorophenyl moiety.

Monoamine Oxidase Inhibition

The primary biological activity of this compound is its role as a monoamine oxidase inhibitor. MAO enzymes are crucial in the catabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the synaptic cleft, suggesting potential applications in treating neurological disorders such as depression and anxiety disorders.

Anti-inflammatory and Analgesic Effects

Emerging studies indicate that this compound may also exhibit anti-inflammatory and analgesic properties. These effects could be beneficial in managing conditions characterized by chronic inflammation and pain, although further pharmacological evaluation is necessary to confirm these properties.

The mechanism by which this compound exerts its effects involves binding to monoamine oxidase enzymes, leading to inhibition of their activity. This interaction results in elevated concentrations of neurotransmitters, thereby influencing mood and emotional regulation. The precise binding affinity and specificity compared to other known inhibitors require detailed studies for elucidation.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other thiazole derivatives, which have been studied for their biological activities. A comparison with similar compounds can provide insights into its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-Aminoethyl)-5-phenylthiazole-4-carboxamide | Lacks fluorine | Moderate MAO inhibition |

| N-(2-Aminoethyl)-5-(4-fluorophenyl)thiazole-4-carboxamide | Different fluorine position | Varying reactivity |

| N-(2-Aminoethyl)-5-(3-chlorophenyl)thiazole-4-carboxamide | Chlorine instead of fluorine | Altered biological interactions |

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of thiazole derivatives, including this compound:

- Cell Line Studies : In vitro studies demonstrated that thiazole derivatives exhibit selective cytotoxicity towards various cancer cell lines while showing low toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

- In Vivo Models : Animal studies have indicated that certain thiazole derivatives can significantly delay tumor growth in xenograft models, suggesting potential applications in oncology .

- SAR Studies : Structure-activity relationship (SAR) analyses revealed that specific modifications in the thiazole structure could enhance biological activity, providing a pathway for optimizing drug design .

Q & A

Q. What is the structural configuration of N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide, and how does it influence biological activity?

The compound features a thiazole ring substituted at the 4-position with a carboxamide group linked to a 2-aminoethyl chain, and at the 5-position with a 3-fluorophenyl group. This configuration allows dual interactions: the fluorophenyl group enhances lipophilicity and target binding, while the aminoethyl carboxamide moiety facilitates hydrogen bonding with enzyme active sites, such as monoamine oxidase A (MAO-A) . The fluorine atom’s electron-withdrawing effects further modulate electronic properties, influencing reactivity and selectivity.

Q. What synthetic routes are commonly employed for preparing this compound?

A typical multi-step synthesis involves:

- Step 1: Coupling of a fluorophenyl-thiazole intermediate with ethylamine using a base (e.g., triethylamine) at room temperature to introduce the ethyl side chain .

- Step 2: Amide bond formation between the intermediate and a carboxylic acid derivative (e.g., 4-methylthiazole-5-carboxylic acid) using carbodiimide coupling agents like EDCI . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for yield optimization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., aromatic fluorophenyl signals at δ 7.2–7.5 ppm) and carbon backbones .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 311.31 for C₁₆H₁₄FN₅O) .

- Infrared Spectroscopy (IR): Detects functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield under varying reaction conditions?

Key variables include:

- Temperature: Lower temperatures (0–5°C) reduce side reactions during coupling steps .

- pH: Basic conditions (pH 8–9) enhance nucleophilic attack in amide bond formation .

- Catalysts: Use of DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings . Monitor reaction progress via HPLC or TLC and employ gradient elution for purification to isolate high-purity product (>95%) .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., enzyme source differences) or solubility limitations. Mitigation strategies:

- Comparative Bioassays: Use standardized MAO-A inhibition assays (e.g., human recombinant enzyme vs. rodent liver extracts) to control for interspecies variability .

- Solubility Enhancement: Employ co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles to improve aqueous solubility and bioavailability .

- Structural Analog Analysis: Compare activity with analogs (e.g., 4-methylthiazole derivatives) to identify critical pharmacophores .

Q. What experimental approaches elucidate the MAO-A inhibition mechanism?

- Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values .

- Mutagenesis Studies: Modify MAO-A active-site residues (e.g., FAD-binding domain) to assess binding interactions .

- Computational Modeling: Dock the compound into MAO-A crystal structures (PDB: 2Z5X) using software like AutoDock Vina to predict binding modes and affinity .

Q. How can structural modifications improve pharmacological properties?

- Bioisosteric Replacement: Substitute the 3-fluorophenyl group with a 4-fluorophenyl or chlorophenyl moiety to enhance target affinity .

- Prodrug Design: Introduce ester linkages to the aminoethyl chain to improve membrane permeability, with enzymatic cleavage in vivo .

- Heterocycle Variation: Replace the thiazole ring with oxazole or triazole cores to modulate electron distribution and metabolic stability .

Methodological Considerations

Q. How should researchers address low aqueous solubility in in vitro assays?

- Solvent Systems: Use DMSO stocks (<1% final concentration) to minimize cytotoxicity .

- Surfactant Addition: Include polysorbate-80 (0.01%) to prevent compound aggregation .

- Dynamic Light Scattering (DLS): Confirm nanoparticle formulations maintain colloidal stability in physiological buffers .

Q. What computational tools predict off-target interactions?

- PharmMapper: Identifies potential off-targets by reverse pharmacophore matching .

- SwissTargetPrediction: Leverages cheminformatics databases to forecast interactions with kinases or GPCRs .

Data Interpretation and Validation

Q. How can conflicting cytotoxicity data across cell lines be reconciled?

- Dose-Response Curves: Generate IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) to assess selectivity .

- Apoptosis Markers: Use flow cytometry with Annexin V/PI staining to differentiate cytotoxic mechanisms .

- Transcriptomic Profiling: RNA-seq on sensitive vs. resistant lines identifies biomarkers (e.g., MAO-A expression levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.